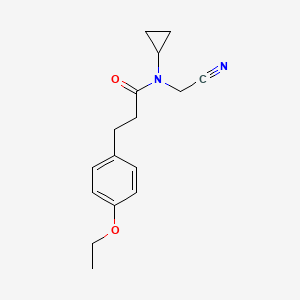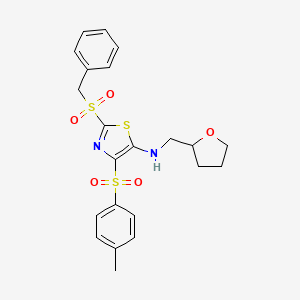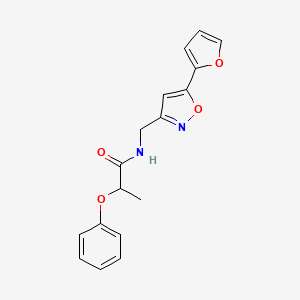
N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It has been shown to have potential therapeutic applications in the treatment of addiction, epilepsy, and other neurological disorders.
Mecanismo De Acción
N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the metabolism of GABA in the brain. By inhibiting this enzyme, N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide increases the levels of GABA in the brain, which can have a calming and anticonvulsant effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide are largely related to its mechanism of action. By increasing the levels of GABA in the brain, N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide can have a calming effect, reducing anxiety and seizure activity. It has also been shown to have anti-addictive effects, reducing the rewarding properties of drugs of abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide is its high potency and selectivity for GABA aminotransferase. This makes it a valuable tool for studying the role of GABA in the brain and its potential therapeutic applications. However, one limitation is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are many potential future directions for research on N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide. One area of interest is its potential use in the treatment of addiction and other neurological disorders. Additional studies could also investigate the optimal dosing and administration of N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide, as well as its potential side effects and interactions with other drugs. Overall, N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide shows great promise as a potential therapeutic agent for a variety of neurological disorders, and further research is needed to fully explore its potential.
Métodos De Síntesis
N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 4-ethoxybenzaldehyde, followed by the addition of cyanomethyl lithium and subsequent hydrolysis. The final product is then purified through column chromatography.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-addictive effects, reducing the self-administration and relapse of drugs such as cocaine and alcohol. It has also been shown to have anticonvulsant properties, reducing seizure activity in animal models of epilepsy. Additionally, N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide has been investigated for its potential use in the treatment of anxiety, depression, and other neurological disorders.
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-15-8-3-13(4-9-15)5-10-16(19)18(12-11-17)14-6-7-14/h3-4,8-9,14H,2,5-7,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQCNTPDRWFBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(=O)N(CC#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2984843.png)
![[2-[2-(Difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2984844.png)
![3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2984847.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2984848.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2984853.png)
![ethyl 2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-5-propylthiophene-3-carboxylate](/img/structure/B2984854.png)

![(2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2984858.png)


![Methyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2984863.png)
